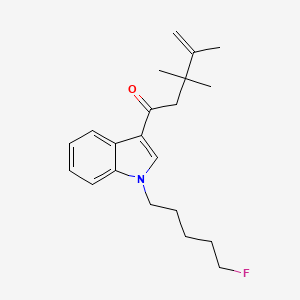

XLR11 Degradant

Description

Properties

IUPAC Name |

1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZVSTOQIZTNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043145 | |

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616469-09-0 | |

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Formation Mechanisms of XLR11 Degradants

This guide provides an in-depth analysis of the chemical degradation pathways of XLR11, a synthetic cannabinoid of forensic and toxicological significance. Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the core mechanisms of degradation, outlines robust experimental protocols for their study, and presents a framework for the accurate identification of resulting degradants.

Introduction: The Analytical Imperative of XLR11 Degradation

XLR11, chemically known as methanone, is a potent synthetic cannabinoid agonist that has been widely encountered in forensic casework.[1][2] Like many designer drugs, XLR11 is susceptible to degradation under various conditions, including thermal stress, metabolic processes, and chemical hydrolysis. Understanding the formation of its degradants is not merely an academic exercise; it is critical for:

-

Forensic Toxicology: Accurately identifying XLR11 consumption, as metabolites and degradants are often the primary targets in biological samples like urine and hair.[3][4][5]

-

Clinical Diagnostics: Recognizing intoxication and predicting potential toxicological outcomes, as some degradants may possess their own pharmacological activity.[6]

-

Law Enforcement: Differentiating between the parent compound and its artifacts to establish the identity of seized materials.

This guide will focus on the primary abiotic degradation pathway relevant to analytical settings—thermal degradation —and touch upon the closely related metabolic transformations that inform the selection of analytical targets.

Core Degradation Pathway: Thermal Rearrangement

The most significant and forensically relevant degradation pathway for XLR11 outside of biological systems is induced by heat. This is particularly important because synthetic cannabinoids are typically consumed by smoking, which subjects the compound to high temperatures.[3][7]

Mechanism: The thermal degradation of XLR11 involves the cleavage of the strained tetramethylcyclopropyl ring. This process is presumed to be a thermally induced rearrangement. The high temperature provides the activation energy needed to break the C-C bond in the cyclopropyl group, leading to the formation of a more stable, open-ring isomer.[7][8]

The resulting primary degradant is formally named 1-[1-(5-fluoropentyl)-1H-indol-3-yl]-3,3,4-trimethyl-4-penten-1-one .[8] This structural isomer gives rise to a distinct fragmentation pattern in mass spectrometry, often characterized by a prominent fragment ion that is 15 atomic mass units (amu) greater than the base peak of the parent XLR11, a pattern consistent with a McLafferty rearrangement of the degradant.[8]

Diagram: Thermal Degradation Pathway of XLR11

Caption: Thermal energy induces the opening of the cyclopropyl ring in XLR11.

Metabolic Transformations: A Parallel Pathway

While distinct from thermal degradation, the metabolic pathways of XLR11 are crucial for understanding which analytes to target in biological matrices. In vivo, XLR11 undergoes extensive Phase I and Phase II metabolism, producing over 25 different metabolites.[1][9][10]

Key Metabolic Reactions:

-

Oxidative Defluorination: A primary metabolic route involves the removal of the fluorine atom from the pentyl chain, converting XLR11 into its non-fluorinated analog, UR-144, and its subsequent metabolites.[1][9][10]

-

Hydroxylation: The addition of hydroxyl (-OH) groups occurs at various positions on the pentyl chain (e.g., 4-hydroxypentyl and 5-hydroxypentyl metabolites).[3][4]

-

Carboxylation: Further oxidation of the hydroxylated pentyl chain leads to the formation of pentanoic acid metabolites.[3][9][10]

-

Glucuronidation: Phase II metabolism involves the conjugation of glucuronic acid to the hydroxylated metabolites, increasing their water solubility for excretion.[1][9][10]

These metabolic transformations highlight the importance of targeting a suite of compounds, including UR-144 and its hydroxylated and carboxylated metabolites, to confirm XLR11 exposure.[4][5]

Experimental Protocol: Forced Degradation Study

To experimentally verify degradation pathways and develop stability-indicating analytical methods, a forced degradation (or stress testing) study is essential.[11][12][13] This involves subjecting the drug substance to conditions more severe than its intended storage to accelerate decomposition.[12]

Objective

To generate, separate, and identify the thermal degradant of XLR11 and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is typically desired to ensure that degradation products are formed without completely consuming the parent compound.[13]

Materials & Reagents

-

XLR11 analytical standard (e.g., from Cayman Chemical)[9]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)[9]

-

Formic Acid (LC-MS grade)[9]

-

Deionized Water

-

Sealed glass tube or crimp-top vial

-

Heating block or oven capable of reaching 300°C

-

LC-MS/MS System (e.g., UHPLC coupled to a tandem quadrupole or TOF mass spectrometer)[9][14]

Step-by-Step Methodology

Part A: Thermal Stress Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of XLR11 in methanol.

-

Sample Preparation: Transfer a small, precisely known amount of solid XLR11 (e.g., 1-2 mg) into a sealed glass tube. Alternatively, evaporate a known volume of the stock solution to dryness in the tube under a gentle stream of nitrogen.

-

Heating: Place the sealed tube in a heating block or oven pre-set to 300°C for 10 minutes.[7] This condition has been shown to effectively produce the thermal degradant.[7]

-

Cooling & Reconstitution: After heating, allow the tube to cool to room temperature. Reconstitute the residue in a known volume of methanol to a final concentration suitable for LC-MS/MS analysis (e.g., 10 µg/mL).

-

Control Sample: Prepare a control sample by dissolving an equivalent amount of unheated XLR11 in methanol to the same final concentration.

Part B: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm), which is effective for retaining and separating nonpolar synthetic cannabinoids.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Implement a gradient elution program to separate the parent compound from its degradant. A typical gradient might start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode, as synthetic cannabinoids readily form protonated molecules [M+H]+.[4]

-

Scan Mode: Use a combination of a full scan (e.g., m/z 100-500) to search for unknown degradants and a product ion scan (or Multiple Reaction Monitoring, MRM) for targeted identification.

-

Targeted Ions:

-

XLR11: Monitor the transition for the protonated molecule [M+H]+.

-

XLR11 Degradant: Monitor the same precursor ion as XLR11, as it is an isomer, but look for characteristic product ions resulting from its different structure.

-

-

Diagram: Experimental Workflow for Forced Degradation

Sources

- 1. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthetic cannabinoid XLR-11 induces in vitro nephrotoxicity by impairment of endocannabinoid-mediated regulation of mitochondrial function homeostasis and triggering of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. sgs.com [sgs.com]

- 14. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Analytical Challenge of Thermally Labile Cannabinoids

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathway of XLR-11

In the dynamic landscape of novel psychoactive substances (NPS), synthetic cannabinoids present a persistent challenge for the forensic, clinical, and research communities. Among these, XLR-11, the fluorinated analog of UR-144, rose to prominence for its potent cannabimimetic effects and subsequent association with severe adverse health events.[1][2] As a Schedule I controlled substance in the United States and other jurisdictions, its accurate identification is paramount.[3][4] However, the chemical structure of XLR-11 harbors a critical vulnerability—a tetramethylcyclopropyl ring—that dictates its behavior under analytical scrutiny and, more importantly, during user consumption.[5][6]

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of XLR-11's thermal instability. We will explore the causality behind its degradation, the practical implications for analytical method selection, and the critical distinction between thermal artifacts and true metabolic products. For the researcher and drug development professional, this document serves as a foundational text for understanding the complexities inherent in analyzing and interpreting data for cyclopropyl-containing indole cannabinoids.

The Central Thesis: Thermal Degradation as the Dominant Pathway in Practice

The analysis of many synthetic cannabinoids is often straightforward. However, compounds like XLR-11 and its parent, UR-144, defy conventional approaches due to their sterically strained cyclopropyl ring.[6] When subjected to heat, such as that in a gas chromatography (GC) injector port or, more critically, during the act of smoking or vaporization, this ring readily opens.[5][7]

This thermal rearrangement is not a minor analytical nuisance; it is a profound chemical transformation that creates a new, distinct compound.[8] Crucially, studies have shown that the metabolites found in the urine of individuals who have consumed XLR-11 are often derived from this thermal degradation product, not from the parent XLR-11 molecule itself.[9][10] This finding is the cornerstone of any meaningful discussion about this compound. It implies that the primary psychoactive and toxicological effects experienced by a user may stem from the degradant, a substance with its own unique pharmacological profile.[7][11]

This reality forces a paradigm shift in our analytical strategy. We are not merely identifying a parent drug and its metabolites; we are chasing the chemical consequences of its intended use.

The Degradation Pathway: A Mechanistic Look at Cyclopropyl Ring-Opening

The thermal degradation of XLR-11 is a classic example of a pericyclic reaction, specifically a thermally induced electrocyclic ring-opening. The high strain energy of the three-membered cyclopropyl ring is the driving force for this transformation.

-

Parent Compound: XLR-11, or methanone.

-

Thermal Energy Input: Heat from a GC injector (typically ≥250°C) or pyrolysis from smoking/vaporization.

-

Transformation: The cyclopropyl ring cleaves and rearranges.

-

Primary Degradation Product: 1-[1-(5-fluoropentyl)-1H-indol-3-yl]-3,3,4-trimethyl-4-penten-1-one. This product is also known commercially as "XLR-11 Degradant" or "5-FUR-144 Degradant".[8]

The following diagram illustrates this critical transformation:

This rearrangement has a significant impact on mass spectrometric fragmentation. The XLR-11 degradant can undergo a McLafferty rearrangement, a characteristic fragmentation pattern that is not possible for the parent compound with its intact cyclopropyl ring.[8] This difference is a key diagnostic feature in GC-MS analysis.

Analytical Strategy: Choosing the Right Tool for a Thermally Labile Target

The inherent instability of XLR-11 dictates that the choice of analytical technique is not one of convenience, but of necessity. The primary goal is to either controllably observe the degradation or to avoid it entirely.

Gas Chromatography-Mass Spectrometry (GC-MS): The "Two-Peak" Problem

GC-MS is a workhorse in forensic labs, but for XLR-11, it introduces a significant artifact. The high temperature of the GC injection port (typically 250-280°C) provides sufficient energy to induce the ring-opening reaction described above.[12]

Consequence: An injection of a pure XLR-11 standard will typically result in two distinct peaks in the total ion chromatogram (TIC):

-

A peak for the intact XLR-11.

-

A second, often later-eluting peak for the thermally induced rearrangement product (XLR-11 Degradant).[12]

The relative ratio of these two peaks can vary depending on injector temperature, residence time, and liner conditions. This makes accurate quantification of the parent drug via GC-MS exceptionally difficult and unreliable. However, this "two-peak" phenomenon is a valuable diagnostic indicator that a cyclopropyl-containing cannabinoid is present.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Intact Analysis

To avoid thermal degradation, analysis must be performed at or near ambient temperature. Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is the ideal solution.

Causality: By performing the separation in the liquid phase without the application of high heat, LC-MS allows for the analysis of the XLR-11 molecule in its native, intact state. This enables:

-

Unambiguous Identification: The parent compound can be identified without interference from thermal artifacts.

-

Accurate Quantification: Reliable quantitative assays can be developed for the parent drug, its true metabolites, and the thermal degradant if it is present in the original sample (e.g., from smoking).[13]

-

Metabolic Profiling: It allows for a clear distinction between metabolites of the parent drug and metabolites of the thermal degradant.[9][10]

The following workflow diagram illustrates the decision-making process and outcomes for analyzing XLR-11.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By running both, a laboratory can confirm the thermal lability of XLR-11 and establish a robust method for its accurate quantification.

Protocol 1: GC-MS Analysis to Demonstrate Thermal Rearrangement

Objective: To qualitatively identify XLR-11 and observe its thermally induced degradation product. This protocol is based on methodologies reported by forensic chemistry laboratories.[12]

Methodology:

-

Standard Preparation: Prepare a 100 µg/mL solution of certified XLR-11 reference material in methanol.

-

Instrumentation: Use a standard GC-MS system.

-

Column: DB-1ms (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

GC Conditions:

-

Injector Temperature: 280°C. This high temperature is intentionally chosen to induce the degradation.

-

Split Ratio: 25:1.

-

Oven Program: Initial temperature of 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-550 amu.

-

Source Temperature: 230°C.

-

-

Data Analysis:

-

Examine the total ion chromatogram for two closely eluting peaks.

-

Compare the mass spectrum of the first peak to the reference spectrum for XLR-11.

-

Compare the mass spectrum of the second peak to the reference spectrum for XLR-11 Degradant. Note the differences in key fragment ion abundances.[12]

-

Expected Outcome: The chromatogram will clearly show two peaks, confirming the thermal lability of the molecule in the GC system.

Protocol 2: LC-MS/MS for Accurate Quantification

Objective: To develop a selective and accurate method for quantifying XLR-11, its thermal degradant, and key metabolites, avoiding analytical artifacts. This protocol is a composite based on published validated methods.[13][14]

Methodology:

-

Standard Preparation: Prepare calibration standards and quality controls containing certified reference materials for XLR-11, XLR-11 Degradant, and relevant metabolites (e.g., UR-144 pentanoic acid) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system (UHPLC preferred for resolution).

-

LC Conditions:

-

Column: C18 column (e.g., Acquity BEH C18, 1.7 µm). The C18 stationary phase provides good hydrophobic retention for these molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B to elute the analytes.

-

Column Temperature: 40-50°C. This moderate heat improves peak shape without causing degradation.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop and optimize at least two MRM transitions (a quantifier and a qualifier) for each analyte to ensure selectivity and confirm identity.

-

-

Sample Preparation (for biological matrices):

-

For urine, perform enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.

-

Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the sample before injection.[13]

-

-

Data Analysis: Construct a calibration curve and quantify the analytes in unknown samples based on the peak area ratios relative to an appropriate internal standard.

Expected Outcome: A robust, reproducible, and accurate quantification of the target analytes without the interference of thermally-induced artifacts.

Data Interpretation: Metabolism vs. Pyrolysis

A critical error in interpretation is to confuse in vitro metabolic profiles with the reality of human consumption via inhalation.

-

In Vitro Metabolism: Studies using human hepatocytes or liver microsomes show that XLR-11 itself is extensively metabolized through Phase I and Phase II reactions. This includes hydroxylation, carboxylation, and oxidative defluorination to form UR-144 metabolites.[1][15]

-

Human Consumption Reality: When a user smokes an herbal product containing XLR-11, the intense heat causes a significant portion of the parent drug to convert to the XLR-11 Degradant before it is even absorbed.[9] The body then metabolizes both the remaining parent drug and, more significantly, this degradant. This is why forensic urine samples are often dominated by metabolites of the degradant, such as the N-pentanoic acid derivative of the degradant.[9][10]

This divergence is visualized below:

Quantitative Data Summary

For rapid identification, understanding the key analytical signatures is essential.

Table 1: Key Diagnostic Features in GC-MS and LC-MS/MS

| Analyte | Analysis Method | Key Feature(s) |

|---|---|---|

| XLR-11 | GC-MS | Parent Ion (m/z 329). Appears as the first of two peaks.[12] |

| XLR-11 Degradant | GC-MS | Parent Ion (m/z 329). Appears as the second peak. Shows characteristic McLafferty rearrangement fragments not seen in the parent.[8] |

| XLR-11 | LC-MS/MS | Protonated Molecule [M+H]+ at m/z 330. Specific MRM transitions are developed for quantification. |

| XLR-11 Degradant | LC-MS/MS | Protonated Molecule [M+H]+ at m/z 330. Separated chromatographically from the parent; has distinct MRM transitions. |

Table 2: Major Identified Transformation Products of XLR-11

| Transformation Route | Product | Significance |

|---|---|---|

| Thermal Degradation | XLR-11 Degradant (ring-opened isomer) | Formed during smoking/heating. Likely the primary compound absorbed by users.[7][9] |

| Metabolism (of Parent) | 2'-carboxy-XLR-11 | Major in vitro metabolite.[1][15] |

| Metabolism (of Parent) | UR-144 pentanoic acid (via oxidative defluorination) | Major in vitro metabolite; shows conversion to the non-fluorinated analog's metabolite.[1][15] |

| Metabolism (of Parent) | 5-hydroxy-UR-144 (via oxidative defluorination) | Major in vitro metabolite.[1][15] |

| Metabolism (of Degradant) | N-pentanoic acid derivative of the degradant | A primary metabolite found in authentic user urine samples.[9] |

| Metabolism (of Degradant) | N-(5-hydroxypentyl) derivative of the degradant | A primary metabolite found in authentic user urine samples.[9] |

Conclusion: An Evolving Understanding

The case of XLR-11 is a powerful lesson in the importance of looking beyond the certificate of analysis of a reference standard. Its thermal instability is not an inconvenience but a central feature of its chemical identity and forensic footprint. For scientists in the field, the key takeaways are:

-

Acknowledge Instability: Always consider the high potential for thermal rearrangement of cyclopropyl-containing cannabinoids.

-

Select Methods Wisely: LC-MS/MS is the superior technique for the accurate, artifact-free quantification of XLR-11 and its related compounds. Use GC-MS as a qualitative tool that can hint at the presence of these structures through its characteristic "two-peak" pattern.

-

Interpret with Context: When analyzing biological samples from suspected users, the primary targets may be metabolites of the thermal degradant, not the parent drug. Analytical methods must be scoped to detect these crucial markers.

Future research should continue to focus on the pharmacology and toxicology of the XLR-11 degradant, as it is likely a more relevant compound for understanding the effects of XLR-11 consumption than the parent drug itself.

References

-

Uchiyama, N., et al. (2015). Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine. Drug Testing and Analysis, 7(4), 341-345. [Link]

-

Wohlfarth, A., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 59(11), 1638-1648. [Link]

-

Wohlfarth, A., et al. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed, 59(11), 1638-48. [Link]

-

Wohlfarth, A., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, Oxford Academic, 59(11), 1638–1648. [Link]

-

Amaratunga, P., et al. (2014). Parent drugs, metabolites and pyrolysis products of XLR11 and UR-144. ResearchGate. [Link]

-

Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

-

Amaratunga, P., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. [Link]

-

Jang, M., et al. (2016). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry, 408(2), 503-516. [Link]

-

Eckre, D., et al. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]

-

Amaratunga, P., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, Oxford Academic, 38(6), 315–321. [Link]

-

Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

-

Drug Enforcement Administration. (n.d.). Orange Book - List of Controlled Substances and Regulated Chemicals. [Link]

-

Federal Register. (2016, May 11). Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I. [Link]

-

Wikipedia. (n.d.). XLR-11. [Link]

-

ResearchGate. (n.d.). Pyrolysis studies of synthetic cannabinoids in herbal products. [Link]

-

PubChem. (n.d.). XLR-11. [Link]

-

Federal Register. (2015, May 14). Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 Into Schedule I. [Link]

-

Thomas, B.F., et al. (2017). Thermolytic degradation of synthetic cannabinoids: chemical exposures and pharmacological consequences. ResearchGate. [Link]

-

World Health Organization. (2015). XLR-11 Critical Review Report. LJMU Research Online. [Link]

-

Amaratunga, P., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. PubMed, 38(6), 315-21. [Link]

-

Lee, J., et al. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 114, 242-8. [Link]

-

SWGDRUG.org. (2014, January 22). XLR-11 Monograph. [Link]

-

Wohlfarth, A., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. [Link]

-

Kakiuchi, Y., et al. (2019). Chemical structures of XLR-11 (a), XLR-11 degradant (b), UR-144 (c) and... ResearchGate. [Link]

-

Amaratunga, P., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. SciSpace. [Link]

-

Koller, V. J., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(11), 2817-2827. [Link]

-

Koller, V. J., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. ResearchGate. [Link]

Sources

- 1. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Federal Register :: Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I [federalregister.gov]

- 4. XLR-11 - Wikipedia [en.wikipedia.org]

- 5. marshall.edu [marshall.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. marshall.edu [marshall.edu]

- 12. swgdrug.org [swgdrug.org]

- 13. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacological effects of XLR11 Degradant on CB1 and CB2 receptors"

An In-Depth Technical Guide to the Pharmacological Effects of the XLR-11 Degradant on CB1 and CB2 Receptors

Executive Summary

Synthetic cannabinoid receptor agonists (SCRAs) represent a significant and evolving class of new psychoactive substances. Unlike their parent compounds, the degradation products and metabolites of these agents can possess unique and often more potent pharmacological profiles. This technical guide provides a detailed examination of the pharmacological effects of the primary thermal degradant of XLR-11, a widely recognized SCRA, on the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Through a synthesis of published data, this document elucidates the formation of the XLR-11 degradant, its comparative binding affinities and functional potencies at CB1 and CB2 receptors, and the underlying experimental methodologies used for this characterization. Our analysis reveals that the thermal degradation of XLR-11, a process that mimics the pyrolysis occurring during smoking, yields a ring-opened isomer with significantly altered receptor activity. Notably, the XLR-11 degradant demonstrates enhanced potency at the CB2 receptor compared to its parent compound, a finding with significant implications for both the pharmacological and toxicological assessment of XLR-11.

Introduction: The Hidden Pharmacology of Synthetic Cannabinoids

The landscape of psychoactive substances has been dramatically altered by the continuous emergence of synthetic cannabinoids. These agents, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), interact with the body's endocannabinoid system, primarily through the CB1 and CB2 receptors.[1] CB1 receptors are predominantly located in the central nervous system, mediating the psychotropic effects of cannabinoids, while CB2 receptors are found mainly in the peripheral nervous system and immune cells, associated with immunomodulatory functions.[2]

XLR-11 ([1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent SCRA that has been widely detected in herbal smoking mixtures.[3] While the pharmacology of the parent compound is of primary interest, a critical and often overlooked aspect is the activity of its derivatives. These derivatives arise from two main pathways: metabolic transformation within the body and thermal degradation during administration (e.g., smoking). The thermal degradation of XLR-11 is particularly significant as it produces a structurally distinct compound prior to systemic absorption, which itself can exert potent biological effects.[4][5] This guide focuses specifically on this thermal degradant, its interaction with cannabinoid receptors, and the scientific methodologies required to characterize its activity.

Genesis of the XLR-11 Degradant: A Pyrolytic Transformation

The primary route of XLR-11 administration is through smoking herbal blends. The high temperatures involved in this process induce a pyrolytic rearrangement of the XLR-11 molecule. This is not a metabolic process but a chemical transformation driven by heat.

The Chemical Pathway

The core structural change involves the tetramethylcyclopropyl moiety of XLR-11. Subjected to high temperatures, typically around 300°C, the strained cyclopropane ring undergoes an asymmetric ring-opening, yielding an isomer with a pentenyl group.[4][5] This transformation is a common characteristic of synthetic cannabinoids containing a cyclopropyl ring.[6] The resulting compound, referred to as the XLR-11 degradant or thermal isomer, possesses a different three-dimensional structure and chemical properties compared to the parent XLR-11.[5][7]

Sources

"in vitro and in vivo activity of XLR11 Degradant"

An In-Depth Technical Guide to the In Vitro and In Vivo Activity of the XLR11 Degradant

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The synthetic cannabinoid [1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, commonly known as XLR11, has been a compound of significant interest in both forensic and pharmacological research. Its widespread abuse has been linked to severe adverse health effects, including acute kidney injury and fatalities.[1][2][3] A critical aspect of understanding the pharmacology and toxicology of XLR11 lies not only in the parent compound but also in its metabolic and pyrolytic breakdown products. This guide provides a comprehensive technical overview of the in vitro and in vivo activity of the this compound, a species formed through the thermal opening of the cyclopropyl ring, a common transformation when the compound is smoked.[4][5] We will delve into its receptor engagement, functional potency, and its physiological and toxicological ramifications, providing field-proven insights and detailed experimental protocols for its characterization.

The Genesis of the Active Moiety: From XLR11 to its Degradant

XLR11 is subject to two primary transformation pathways: metabolic processing in the body and thermal degradation during administration (e.g., smoking). While metabolism produces a wide array of hydroxylated, carboxylated, and glucuronidated species, thermal degradation yields a particularly potent product.[1][6][7] The high temperatures associated with smoking cause the strained tetramethylcyclopropyl ring of XLR11 to undergo pyrolytic rearrangement, leading to an open-ring structure, herein referred to as the this compound.[5][8] This structural alteration has profound implications for its biological activity.

Metabolic Pathways of XLR11

In vitro studies using human hepatocytes and liver microsomes have elucidated that XLR11 undergoes extensive Phase I and Phase II metabolism.[1][9] Key transformations include:

-

Hydroxylation: Occurs on the pentyl chain and the indole ring.

-

Carboxylation: Oxidation of the pentyl chain to form a carboxylic acid.

-

Defluorination: Loss of the fluorine atom to form metabolites of UR-144, the non-fluorinated analog of XLR11.[6]

-

Glucuronidation: Conjugation of hydroxylated metabolites for excretion.[1][6]

It is crucial to note that many of these metabolites retain significant biological activity at cannabinoid receptors.[10]

Thermal Degradation Pathway

The primary focus of this guide, the this compound, is formed via heat-induced chemical rearrangement. This process is of high toxicological relevance as smoking is a common route of administration for synthetic cannabinoids.

Caption: Formation pathways of this compound and metabolites.

In Vitro Activity: Unmasking a Potent Cannabinoid Agonist

The interaction of the this compound with cannabinoid receptors (CB1 and CB2) is central to its psychoactive and physiological effects. In vitro assays are indispensable for quantifying this interaction.

Cannabinoid Receptor Binding and Functional Potency

Studies have demonstrated that both XLR11 and its degradant act as full agonists at CB1 and CB2 receptors.[2][3] However, the degradant exhibits a significantly different potency profile compared to the parent compound. A key study characterized the potencies (EC50 values) of XLR11 and its degradant using a cell-based bioassay that measures cyclic adenosine monophosphate (cAMP) levels.[11][12]

| Compound | CB1 Receptor EC50 (ng/mL) | CB2 Receptor EC50 (ng/mL) |

| XLR11 | 101 | 6.6 |

| This compound | 2.1 | 2.5 |

| Data synthesized from Longe et al.[11][12] |

These data compellingly show that the This compound is substantially more potent at the CB1 receptor than the parent XLR11 compound (approximately 48-fold).[11][12] This increased CB1 potency likely contributes to the intense psychoactive effects and potential for greater toxicity reported by users. The degradant is also more potent at the CB2 receptor.[11][12]

Caption: Simplified cannabinoid receptor signaling cascade.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of the this compound for the CB1 receptor. The principle is the competition between the unlabeled test compound (degradant) and a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes from cells expressing human CB1 receptors (e.g., CHO-CB1 or HEK-CB1 cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[13][14]

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[14]

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation: Thaw CB1 receptor membranes on ice. Prepare serial dilutions of the this compound in binding buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kd, e.g., 1.5 nM), and 50 µL of CB1 membranes (e.g., 10 µg protein).[15]

-

Non-specific Binding (NSB): 50 µL WIN 55,212-2 (10 µM), 50 µL [³H]CP-55,940, and 50 µL of CB1 membranes.

-

Competition: 50 µL of this compound dilution, 50 µL [³H]CP-55,940, and 50 µL of CB1 membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[14]

-

Filtration: Rapidly harvest the contents of each well onto pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of the this compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

In Vivo Activity and Toxicology: From Bench to Biological System

In vivo studies in animal models are essential to understand the physiological and behavioral effects of the this compound. These studies bridge the gap between receptor activity and systemic consequences.

Cannabimimetic and Toxicological Profile

While specific in vivo studies on the isolated this compound are limited, the effects of the parent compound provide a strong basis for prediction, with the understanding that the degradant's higher potency may lead to more pronounced effects at lower doses.

Key In Vivo Findings for XLR11:

-

Cannabinoid Tetrad: In mice, XLR11 produces the classic tetrad of effects characteristic of CB1 agonists: hypothermia, analgesia, catalepsy, and locomotor suppression.[3][17]

-

Hepatotoxicity: Acute administration of XLR11 in mice has been shown to cause liver injury, evidenced by increased markers of oxidative stress, inflammation, and apoptosis.[2]

-

Nephrotoxicity: XLR11 is strongly associated with acute kidney injury in humans.[18] In vitro work demonstrates that it induces apoptosis in human kidney cells via cannabinoid receptor activation and mitochondrial dysfunction.[18]

-

Genotoxicity: XLR11 has been shown to cause DNA damage in human cell lines in vitro, indicating potential genotoxic properties.[19][20]

-

Behavioral Effects: Synthetic cannabinoids, in general, can induce a range of behavioral changes in mice, including altered anxiety levels, and impaired memory and cognition.[21][22] The hyperreflexia and excitatory behavior reported after smoking XLR11-containing products are thought to be caused by the pyrolytic degradant.[5]

| Parameter | Observed Effect of XLR11/Degradant | Species |

| Body Temperature | Hypothermia | Mouse |

| Locomotor Activity | Suppression | Mouse |

| Nociception | Antinociception (Analgesia) | Mouse |

| Catalepsy | Increased immobility | Mouse |

| Cognition | Impaired spatial memory | Mouse |

| Liver Function | Increased markers of injury (oxidative stress, inflammation) | Mouse |

| Kidney Function | Apoptosis in human kidney cells (in vitro) | Human |

| Genetic Material | DNA damage (in vitro) | Human |

Experimental Protocol: Mouse Behavioral Assessment

This protocol outlines a workflow to assess the acute behavioral effects of the this compound in mice, focusing on the cannabinoid tetrad.

Materials:

-

Male CD-1 or C57BL/6 mice (8-10 weeks old).

-

This compound.

-

Vehicle solution (e.g., ethanol, Tween 80, and saline).

-

Apparatus for measuring locomotor activity (open field arena), body temperature (rectal probe), catalepsy (bar test), and nociception (hot plate or tail-flick test).

Procedure:

-

Acclimation: Acclimate mice to the housing facility for at least one week and to the testing room for at least 60 minutes before experiments.

-

Drug Preparation & Administration: Dissolve the this compound in the vehicle to the desired concentrations. Administer the drug or vehicle via intraperitoneal (i.p.) injection.

-

Baseline Measurements: Before injection, record baseline data for all parameters.

-

Post-Injection Testing (e.g., at 30, 60, 90, 120 minutes):

-

Locomotor Activity: Place the mouse in an open field arena and record distance traveled, rearing, and other exploratory behaviors for 10-15 minutes.[23]

-

Body Temperature: Measure rectal temperature using a thermocouple probe.

-

Catalepsy: Place the mouse's forepaws on a horizontal bar raised ~4 cm above the surface. Record the latency to remove both paws from the bar.[17]

-

Nociception (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). Implement a cut-off time (e.g., 45 seconds) to prevent tissue damage.

-

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of the this compound to the vehicle control group at each time point.

Sources

- 1. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. marshall.edu [marshall.edu]

- 5. researchgate.net [researchgate.net]

- 6. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. marshall.edu [marshall.edu]

- 12. marshall.edu [marshall.edu]

- 13. researchgate.net [researchgate.net]

- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. egrove.olemiss.edu [egrove.olemiss.edu]

- 16. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthetic cannabinoid XLR-11 induces in vitro nephrotoxicity by impairment of endocannabinoid-mediated regulation of mitochondrial function homeostasis and triggering of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Age-specific effects of synthetic cannabinoids on cognitive function and hippocampal gene expression in mice: insights from behavioral and molecular correlates [frontiersin.org]

- 23. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

An In-depth Technical Guide to the Metabolism and Metabolic Profiling of XLR11 and its Degradant

Preamble: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Metabolic Insight

The clandestine world of synthetic cannabinoids is characterized by a relentless cycle of chemical modification, aimed at circumventing legislative control. Among the myriad of compounds that have emerged, XLR11 ([1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone) rose to prominence as a widely abused substance, notable for its association with significant adverse health effects, including acute kidney injury.[1][2][3] For researchers, clinicians, and forensic toxicologists, a comprehensive understanding of how the human body processes XLR11 is not merely an academic exercise; it is a critical necessity for developing robust analytical detection methods, understanding its toxicological profile, and informing clinical interventions.

This technical guide provides a deep dive into the metabolism and metabolic profiling of XLR11 and its significant thermal degradant. Moving beyond a simple recitation of facts, this document elucidates the why behind the how—explaining the rationale for specific experimental models and analytical techniques, grounded in the principles of scientific integrity and field-proven expertise.

Part 1: Elucidating Biotransformation - In Vitro and In Vivo Models

The journey of a xenobiotic through the body is a complex narrative of enzymatic modification. To decipher this, scientists rely on a combination of in vitro and in vivo models, each offering unique insights into the metabolic fate of a compound like XLR11.

The Power of the Hepatocyte: An Authentic In Vitro System

Human hepatocytes, the primary metabolic cells of the liver, represent the gold standard for in vitro metabolism studies.[4] Their use provides a holistic view of both Phase I (functionalization) and Phase II (conjugation) metabolic pathways, offering a metabolic profile that closely mirrors what occurs in vivo.[4]

Rationale for Use:

-

Comprehensive Metabolic Machinery: Hepatocytes contain a full complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). This is a significant advantage over subcellular fractions like microsomes, which primarily facilitate Phase I reactions.[4]

-

Physiologically Relevant Ratios: The relative abundance of different enzyme isoforms in hepatocytes reflects the in vivo state, leading to the formation of metabolites in proportions that are more predictive of human metabolism.

Experimental Protocol: Incubation of XLR11 with Pooled Human Hepatocytes

-

Cell Culture and Plating: Cryopreserved pooled human hepatocytes are thawed and plated in collagen-coated multi-well plates. The cells are allowed to attach and form a monolayer over 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Dosing Solution: A stock solution of XLR11 is prepared in a suitable organic solvent (e.g., methanol or DMSO) and then diluted in incubation medium to the final desired concentration (e.g., 10 µmol/L).[1][2][4] The final solvent concentration should be kept low (typically <1%) to avoid cytotoxicity.

-

Incubation: The culture medium is aspirated from the hepatocyte monolayer, and the cells are washed with pre-warmed medium. The XLR11 dosing solution is then added to the wells.

-

Time-Course Sampling: The incubation is carried out for a defined period (e.g., up to 3 hours), with samples of the incubation medium collected at specific time points (e.g., 1 and 3 hours).[1][2][4] This allows for the observation of metabolite formation over time.

-

Sample Quenching and Preparation: At each time point, the collected medium is immediately mixed with a cold organic solvent (e.g., acetonitrile) to stop enzymatic activity. The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Human Liver Microsomes: A Focused Look at Phase I Metabolism

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[5][6] They are a cost-effective and high-throughput tool for investigating Phase I metabolism and identifying the specific CYP isoforms involved in a compound's biotransformation.

Rationale for Use:

-

High Concentration of CYPs: HLMs provide a concentrated source of the primary enzymes responsible for oxidative metabolism.

-

Enzyme Kinetics and Inhibition Studies: They are ideal for determining kinetic parameters (Kₘ and Vₘₐₓ) and for conducting reaction phenotyping studies to identify which CYP enzymes (e.g., CYP3A4, CYP2C19) are the major contributors to a drug's metabolism.[7]

In Vivo Corroboration: From Animal Models to Human Subjects

While in vitro models are powerful, in vivo studies are essential for confirming metabolic pathways and understanding the complete pharmacokinetic profile of a drug. This can involve controlled administration to animal models, such as rats, or the analysis of biological samples (e.g., urine, blood) from human users.[5][8] The analysis of authentic human urine specimens is particularly crucial for identifying the most abundant and relevant urinary metabolites, which serve as key biomarkers of exposure in forensic and clinical settings.[8]

Part 2: The Analytical Workflow - From Sample to Structure

The identification and quantification of metabolites require a sophisticated analytical workflow, with high-resolution mass spectrometry (HRMS) being the cornerstone technology.

Caption: Overview of the primary Phase I and Phase II metabolic transformations of XLR11.

Phase I Biotransformations

-

Oxidative Defluorination: A key metabolic pathway for XLR11 is the replacement of the fluorine atom on the pentyl chain with a hydroxyl group, which is then further oxidized to a carboxylic acid. This process leads to the formation of metabolites that are structurally identical to those of its non-fluorinated analog, UR-144. [1][2][4]The resulting "UR-144 pentanoic acid" is a major urinary metabolite. [1][2][4]* Hydroxylation: Hydroxylation can occur at various positions on the XLR11 molecule, including the N-pentyl chain and the tetramethylcyclopropyl ring. [1][2][4]* Carboxylation: The terminal methyl group of the pentyl chain can be oxidized to a carboxylic acid, forming carboxy-XLR11 metabolites. [1][2][4]* Dehydrogenation: The formation of double bonds through dehydrogenation has also been observed. [8]* Combined Reactions: Many metabolites are the result of multiple Phase I reactions occurring on the same molecule. [1][2][4]

Phase II Biotransformations

-

Glucuronidation: The hydroxylated Phase I metabolites of XLR11 are susceptible to conjugation with glucuronic acid, a process catalyzed by UGT enzymes. [1][2][4]This increases the water solubility of the metabolites, facilitating their excretion in urine. No significant sulfate or glutathione conjugation has been reported for XLR11. [1][2][4] Table: Major Identified Metabolites of XLR11

| Metabolite Name/Description | Biotransformation(s) | Significance |

| UR-144 pentanoic acid | Oxidative defluorination, Carboxylation | Major urinary metabolite, also a metabolite of UR-144. [1][2][4] |

| 5-hydroxy-UR-144 | Oxidative defluorination, Hydroxylation | Precursor to UR-144 pentanoic acid. [4] |

| 2'-carboxy-XLR-11 | Carboxylation | A major metabolite identified in hepatocyte incubations. [1][2][4] |

| Hydroxy-XLR-11 glucuronides | Hydroxylation, Glucuronidation | Major Phase II metabolites, indicating extensive conjugation. [1][2][4] |

| 2'-carboxy-UR-144 pentanoic acid | Multiple Oxidations, Defluorination | A metabolite resulting from extensive biotransformation. [1][2][4] |

Part 4: The XLR11 Thermal Degradant - A Forensic Conundrum

A crucial aspect of XLR11 profiling, particularly in forensic contexts, is the formation of a thermal degradant when the compound is smoked. [9][10]Heating XLR11 causes the tetramethylcyclopropyl ring to open, forming a distinct isomer. [10][11] Significance of the Thermal Degradant:

-

Actual Exposure: When a user smokes an herbal product containing XLR11, they are exposed to both the parent compound and this degradant. [9]* Unique Metabolic Profile: This degradant is itself metabolized by the body, leading to a series of unique metabolites. [8][9]The detection of metabolites specific to the degradant, such as those with a hydroxylated 2,4-dimethylpent-1-ene moiety, can serve as a definitive marker of XLR11 intake via smoking. [8]This is particularly important for distinguishing XLR11 use from the use of its non-fluorinated analog, UR-144, as they share some common metabolites. [8]

Part 5: Pharmacological and Toxicological Implications of Metabolites

The metabolism of a drug is not always a process of detoxification. In some cases, metabolites can be as, or even more, pharmacologically active than the parent compound.

-

Cannabinoid Receptor Activity: Studies have shown that some metabolites of XLR11 and its degradant retain activity at the CB1 and CB2 cannabinoid receptors. [12]This suggests that the metabolic products may contribute to and prolong the psychoactive and physiological effects of the parent drug. [13]* Toxicity: XLR11 has been linked to severe adverse events, including acute kidney injury and hepatotoxicity. [1][2][3][14]While the exact mechanisms are still under investigation, it is plausible that certain metabolites could contribute to this toxicity. The formation of reactive intermediates during metabolism is a common cause of drug-induced organ injury. Furthermore, studies have indicated that XLR11 possesses genotoxic properties, causing DNA damage in human-derived cells, which could have long-term health consequences such as cancer. [15][16]

Conclusion: A Unified View for a Multifaceted Challenge

The metabolic landscape of XLR11 is complex, characterized by extensive Phase I and Phase II transformations and the added dimension of a thermally induced degradant. For the drug development professional, this complexity underscores the importance of early and thorough metabolic profiling to predict drug-drug interactions and potential toxicities. For the researcher and scientist, the intricate pathways of XLR11 biotransformation offer a compelling case study in xenobiotic metabolism. And for the forensic toxicologist, a nuanced understanding of these pathways, particularly the unique metabolites of the thermal degradant, is paramount for the unambiguous identification of XLR11 consumption. By integrating authentic in vitro models with advanced analytical technologies, we can continue to illuminate the metabolic fate of novel psychoactive substances, providing the critical data needed to address the public health and safety challenges they pose.

References

-

Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (n.d.). MDPI. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 59(12), 1791–1801. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H. F., & Huestis, M. A. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical chemistry, 59(12), 1791–1801. [Link]

-

Jang, M., Lee, S., Choi, H., & In, S. (2015). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Forensic Toxicology, 34(1), 123–133. [Link]

-

Kusano, M., Zaitsu, K., Taki, K., Hisatsune, K., & Tsuchihashi, H. (2015). Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine. Drug Testing and Analysis, 7(4), 341–345. [Link]

-

Couch, R. A., & Kautz, A. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Journal of Analytical Toxicology, 41(5), 389–399. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 59(12), 1791–1801. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 59(12), 1791-1801. [Link]

-

Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2022). Semantic Scholar. [Link]

-

In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. (2017). Semantic Scholar. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. [Link]

-

Jang, M., Lee, S., Choi, H., & In, S. (2016). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (n.d.). MDPI. [Link]

-

Bishop, J. R., Herold, M. F., & DeRienz, R. T. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 163–173. [Link]

-

Mardal, M., Miserez, B., & Van Hee, P. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Journal of Analytical Toxicology, 41(5), 400–409. [Link]

-

Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent Technologies. [Link]

-

Lee, J., Kim, J., & In, S. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 114, 296–302. [Link]

-

Identifying Metabolites of Synthetic Cannabinoids. (2019, March 15). News-Medical.Net. [Link]

-

Nakajima, J., & Takahashi, M. (2016). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 34(2), 217–233. [Link]

-

Jia, W., & Taha, A. Y. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Journal of Mass Spectrometry, 47(6), 720–728. [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current topics in behavioral neurosciences, 32, 249–262. [Link]

-

Tran, T. N. P., Le, T. H., Nguyen, T. H. C., Nguyen, T. D., & Nguyen, H. T. (2020). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Analytical Science and Technology, 11(1). [Link]

-

Smith, P. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry. [Link]

-

World Health Organization. (2014). XLR-11 Critical Review Report. LJMU Research Online. [Link]

-

Couch, R. A., Kautz, A., & Kiyota, H. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Drug testing and analysis, 9(8), 1221–1232. [Link]

-

Chemical structures of XLR-11 (a), XLR-11 degradant (b), UR-144 (c) and... (n.d.). ResearchGate. [Link]

-

Cannaert, A., Franz, F., & Auwärter, V. (2017). Case Reports of Synthetic Cannabinoid XLR-11 Associated Fatalities. ResearchGate. [Link]

-

Koller, V. J., Auwärter, V., & Ferk, F. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of toxicology, 90(11), 2717–2725. [Link]

-

Al-Zoubi, A., El-Huneidi, W., & Al-Sawalha, N. (2022). Acute Hepatic Injury Associated with Acute Administration of Synthetic Cannabinoid XLR-11 in Mouse Animal Model. Semantic Scholar. [Link]

-

Koller, V. J., Auwärter, V., & Ferk, F. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(11), 2717–2725. [Link]

-

Li, Y., Zhang, Y., & Liu, J. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 12(10), 949. [Link]

-

Characterization of the main biotransformation pathways of synthetic cannabinoids from different chemical classes. (n.d.). [Link]

Sources

- 1. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. marshall.edu [marshall.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and history of XLR11 Degradant"

An In-depth Technical Guide to the Discovery, Degradation, and Analysis of XLR11

Abstract

The proliferation of synthetic cannabinoids represents a significant challenge to public health and forensic toxicology. Among the numerous compounds that have emerged, XLR11 ((1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) gained transient but significant popularity. A critical aspect of its forensic and pharmacological profile is its chemical instability, leading to the formation of a primary degradant, UR-144. This guide provides a comprehensive technical overview of the history of XLR11, the chemical pathways of its degradation, the analytical methodologies required for its identification, and the pharmacological implications of this transformation. Designed for researchers, forensic chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific literature to offer a definitive resource on the topic.

The Emergence of XLR11 in the Synthetic Cannabinoid Landscape

The early 21st century saw a surge in the availability of synthetic cannabinoid receptor agonists (SCRAs), often marketed as "herbal incense" or "potpourri" to circumvent existing drug laws. The initial waves were dominated by JWH compounds, developed for research purposes by John W. Huffman. As these were progressively banned, clandestine labs rapidly synthesized new analogues. XLR11 emerged around 2012 as a prominent replacement, designed to mimic the effects of THC while possessing a distinct chemical structure to evade legislative control.

XLR11 is structurally related to UR-144, a compound patented by Abbott Laboratories in 2006 as a potential therapeutic agent with high affinity for the peripheral CB2 cannabinoid receptor. The key structural difference is the N-pentyl chain of UR-144 is terminally fluorinated in XLR11, a modification intended to increase its binding affinity for the CB1 receptor and, consequently, its psychoactive potency.

The Degradation Pathway: From XLR11 to UR-144

A defining characteristic of many third-generation synthetic cannabinoids is their susceptibility to degradation, particularly when exposed to the high temperatures associated with smoking, the most common route of administration. XLR11 is a prime example of thermal instability.

The Chemical Transformation

The core mechanism of XLR11 degradation is the thermal decarboxylation of its N-(5-fluoropentyl) indole structure. However, the most forensically significant transformation is not a simple breakdown but a conversion to another psychoactive compound. It was discovered that the XLR11 molecule readily undergoes de-fluoropentylation , cleaving the 5-fluoropentyl chain from the indole nitrogen, and is often accompanied by the formation of its more stable analogue, UR-144.

Another significant degradation pathway involves the cleavage of the ester linkage in related compounds, but for XLR11, the primary conversion observed in forensic casework is to UR-144. The presence of UR-144 in seized herbal products containing XLR11 is common, often indicating either impure synthesis or degradation during storage and transit.

Caption: Primary degradation pathway of XLR11 to UR-144.

Analytical Methodologies for Identification

The co-existence of XLR11 and its degradant UR-144 necessitates robust analytical methods capable of differentiating these closely related structures. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone of forensic analysis in this context.

Sample Preparation Protocol

The choice of extraction solvent is critical for efficiently recovering both analytes from complex matrices like herbal material or biological fluids.

Protocol: Solvent Extraction from Herbal Matrix

-

Homogenization: Weigh 100 mg of the seized herbal material into a 15 mL centrifuge tube.

-

Solvent Addition: Add 5 mL of a 9:1 mixture of methanol and chloroform. This combination is effective for solubilizing a wide range of synthetic cannabinoids.

-

Extraction: Vortex the sample for 1 minute, then sonicate for 15 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 3,500 rpm for 10 minutes to pellet the solid plant material.

-

Isolation: Carefully transfer the supernatant to a clean vial for analysis. A portion may be diluted further if initial concentrations are found to be too high.

-

Analysis: Inject 1 µL of the extract into the GC-MS system.

GC-MS Analysis: The Gold Standard

GC-MS provides both chromatographic separation and mass spectral data for definitive identification. Due to their similar structures, XLR11 and UR-144 have close retention times, but they are typically baseline-resolved on a standard non-polar capillary column (e.g., DB-5ms or equivalent).

Rationale for GC-MS: The high temperatures of the GC injection port can mimic the pyrolysis that occurs during smoking, making it a valuable tool for identifying the resulting degradants. It is crucial to be aware that some degradation can occur in-instrument, and results should be interpreted accordingly.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Typical Retention Time (min) |

| XLR11 | 359 | 144, 125, 215, 95 | ~12.5 |

| UR-144 | 341 | 144, 125, 197, 95 | ~12.2 |

Note: Retention times are approximate and will vary based on the specific GC column, temperature program, and instrument.

The key diagnostic fragment at m/z 144 corresponds to the indole-3-yl-methanone portion of the molecule, present in both compounds. The differentiation lies in the fragments associated with the N-alkyl chain.

The Shifting Psychoactive Landscape of XLR-11: A Technical Guide to its Thermal Degradants for Researchers

Introduction: Beyond the Parent Compound

The synthetic cannabinoid (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly known as XLR-11, has been a compound of significant interest in forensic and pharmacological research. Initially synthesized by Abbott Laboratories, its high affinity for the cannabinoid type 2 (CB2) receptor suggested potential therapeutic applications. However, its widespread recreational use and subsequent association with severe adverse health effects have necessitated a deeper understanding of its pharmacological and toxicological profile.[1][2] A critical and often overlooked aspect of XLR-11's psychoactivity lies in its thermal degradation. The primary route of administration for illicit "herbal incense" products containing XLR-11 is smoking, a process that subjects the compound to high temperatures.[2][3][4] This guide provides an in-depth technical exploration of the psychoactive properties of XLR-11's thermal degradants, offering a crucial perspective for researchers, scientists, and drug development professionals. We will delve into the chemical transformations that occur upon heating, the resulting pharmacological consequences at the cannabinoid receptors, and the experimental methodologies required to rigorously assess these effects.

Part 1: The Genesis of a More Potent Psychoactive Agent - Thermal Degradation of XLR-11

The defining structural feature of XLR-11, and its non-fluorinated analog UR-144, is the tetramethylcyclopropyl ring.[1][5] While this moiety confers specific pharmacological properties, it is also a point of thermal lability. When subjected to the high temperatures associated with smoking or vaporization, the sterically strained cyclopropyl ring undergoes a ring-opening reaction.[6][7] This rearrangement leads to the formation of a primary thermal degradant, often referred to as XLR-11 degradant or the ring-opened isomer.[3][8]

Studies utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and pyrolysis GC-MS have demonstrated that this thermal conversion is a significant event.[5] In simulated smoking conditions, a substantial portion of the parent XLR-11 can be converted to its degradant.[8][9] This finding is paramount, as it suggests that the primary psychoactive substance interacting with the user's endocannabinoid system may not be the parent compound itself, but rather this newly formed, more potent molecule.

Part 2: Unmasking the Enhanced Psychoactivity - Pharmacological Profile of the XLR-11 Thermal Degradant

The psychoactive effects of cannabinoids are primarily mediated by their interaction with the cannabinoid type 1 (CB1) receptor, which is densely expressed in the central nervous system. The thermal degradation of XLR-11 has profound implications for its psychoactive potential, as the resulting ring-opened degradant exhibits an altered and, critically, enhanced pharmacological profile at the CB1 receptor.

Cannabinoid Receptor Binding Affinity and Efficacy

In vitro studies have consistently shown that the thermal degradant of XLR-11 possesses a higher affinity and/or efficacy at the human CB1 receptor compared to the parent compound.[6] While XLR-11 itself is a potent agonist at cannabinoid receptors, its ring-opened degradant demonstrates even greater potency in stimulating G-protein activation, a key step in cannabinoid receptor signaling.[6]

One study found that the ring-opened degradants of XLR-11 and the related compound UR-144 were more potent at stimulating GTPγ[35S] binding at hCB1 receptors than their parent compounds.[6] Similarly, the UR-144 degradant, structurally analogous to the XLR-11 degradant, showed approximately four-fold higher agonist activity at the human CB1 receptor compared to UR-144.[3][10] This increased potency suggests that a smaller amount of the degradant is required to elicit a significant response at the CB1 receptor, potentially leading to more intense and unpredictable psychoactive effects.

In Vivo Manifestations of Enhanced Psychoactivity

The enhanced in vitro activity of the XLR-11 thermal degradant translates to more pronounced cannabimimetic effects in vivo. Animal studies, often employing the "cannabinoid tetrad" model (hypothermia, catalepsy, analgesia, and locomotor suppression), have demonstrated the potent psychoactive properties of these degradants.[11] For instance, the UR-144 degradant was found to augment hypothermic and akinetic actions in mice compared to the parent compound.[3][10] Furthermore, hyperreflexia induced by XLR-11 smoke has been attributed to the pyrolytic degradant, highlighting its potential to induce excitatory and potentially adverse neurological effects.[3][8]

These findings underscore the critical importance of considering thermal degradation products when assessing the psychoactive and toxicological risks associated with XLR-11. The user is, in effect, consuming a more potent and potentially more dangerous substance than the parent compound listed on the product.

Part 3: Methodologies for the Scientific Investigation of XLR-11 and its Thermal Degradants